(2-Methoxy-5-phenylphenyl)boronic acid
Description
(2-Methoxy-5-phenylphenyl)boronic acid is an aromatic boronic acid derivative characterized by a methoxy group at the ortho position and a phenyl substituent at the para position relative to the boronic acid moiety. Boronic acids are widely employed in medicinal chemistry, materials science, and catalysis due to their reversible diol-binding properties and tunable Lewis acidity .
Properties
Molecular Formula |
C13H13BO3 |
|---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
(2-methoxy-5-phenylphenyl)boronic acid |
InChI |
InChI=1S/C13H13BO3/c1-17-13-8-7-11(9-12(13)14(15)16)10-5-3-2-4-6-10/h2-9,15-16H,1H3 |
InChI Key |
XMLWFNOAIKVBHS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2=CC=CC=C2)OC)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-5-phenylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-methoxy-5-phenylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: (2-Methoxy-5-phenylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Esterification: The boronic acid can react with alcohols to form boronic esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4
Bases: Potassium acetate, sodium carbonate
Solvents: DMF, toluene, ethanol
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds
Oxidation: Phenols
Esterification: Boronic esters
Scientific Research Applications
(2-Methoxy-5-phenylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Methoxy-5-phenylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the final biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Table 1: Comparative pKa and Binding Constants
| Compound | pKa | Glucose Association Constant (M⁻¹) | Reference |
|---|---|---|---|
| 4-MCPBA | ~9.2 | 0.5–1.0 | |
| Phenylboronic acid | ~8.8 | 0.3–0.7 | |
| Diphenylborinic acid | N/A | 10–100 (vs. boronic acids) |
Note: Borinic acids (R1R2B(OH)) show higher diol-binding affinity than boronic acids, attributed to reduced steric hindrance and optimized geometry .
Pharmacological Activity
Antiproliferative Effects
- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid demonstrate sub-micromolar cytotoxicity in triple-negative breast cancer (4T1 cells) .
- Boronic acid-containing proteasome inhibitors (e.g., Bortezomib analogs) exhibit selective antagonism by EGCG, highlighting moiety-specific interactions .
Enzyme Inhibition
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM) .
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